

TC299423: A Selective α6β2* Nicotinic Acetylcholine Receptor Agonist

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Compound of Interest		
Compound Name:	TC299423	
Cat. No.:	B611238	Get Quote

A Technical Guide for Researchers and Drug Development Professionals

(E)-5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine (**TC299423**) is a novel and potent agonist for nicotinic acetylcholine receptors (nAChRs), demonstrating a degree of selectivity for $\alpha6\beta2^*$ and $\alpha4\beta2^*$ subtypes.[1] This technical guide provides a comprehensive overview of **TC299423**, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and development. The compound is orally active, brain-penetrant, and has shown potential for investigating the roles of $\alpha6\beta2^*$ nAChRs in addiction and neurodegenerative diseases like Parkinson's disease.[1]

Core Properties and Selectivity

TC299423 is an acrylic metanicotine analog where the pyridine ring of nicotine is substituted with a pyrimidine ring, a modification known to enhance $\alpha 6^*$ selectivity.[2] Its structure also incorporates the N-methyl moiety into an 8-membered hexahydroazocine ring to reduce conformational flexibility.[2]

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of **TC299423** for various nAChR subtypes, as determined by a range of in vitro assays.

Table 1: Binding Affinity of **TC299423** for nAChR Subtypes



nAChR Subtype	Ki (nM)	Experimental Method	Source
α4β2	0.24 ± 0.04	[125I]Epibatidine Displacement	[2]
α6β2	1.4 ± 0.6	[125I]Epibatidine Displacement	[2][3]
α3β4*	18.0 ± 0.7	[125I]Epibatidine Displacement	[2]

Table 2: Functional Potency (EC50) and Efficacy of TC299423

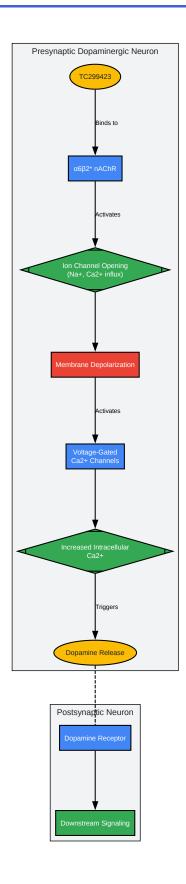
nAChR Subtype/Assay	EC50 (nM)	Efficacy (% of control)	Experimental Method	Source
α6β2	30 - 60	Partial Agonist (50-54% of Nicotine)	Patch-clamp recordings & [3H]-Dopamine release	[2][4][5][6]
α-CtxMII- sensitive [3H]Dopamine Release (α6β2)	30 ± 10	-	[3H]-Dopamine Release	[2]
α-CtxMII- insensitive [3H]Dopamine Release (α4β2)	130 ± 30	-	[3H]-Dopamine Release	[2]
α4β2	-	Full Agonist (at high-sensitivity receptors)	86Rb+ Efflux	[2][7]
α3β4	-	Less potent than for α6β2 and α4β2*	[3H]- Acetylcholine Release	[4][5]



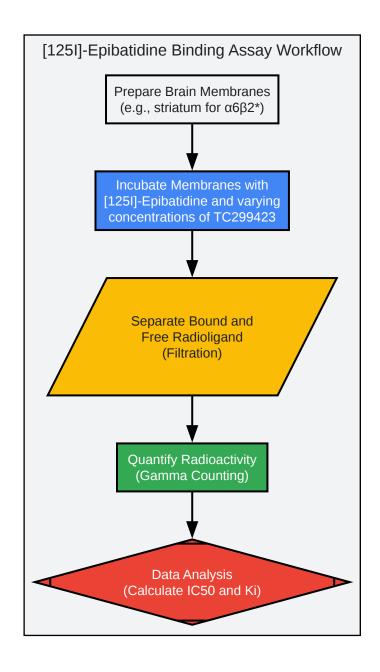
Signaling Pathways and Mechanisms of Action

The activation of $\alpha6\beta2^*$ nAChRs, predominantly located on dopaminergic neurons, plays a crucial role in modulating dopamine release in brain regions like the striatum.[8][9] **TC299423**, as an agonist, stimulates these receptors, leading to downstream cellular effects.









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